4-Ethylpicolinohydrazide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
4-ethylpyridine-2-carbohydrazide |
InChI |
InChI=1S/C8H11N3O/c1-2-6-3-4-10-7(5-6)8(12)11-9/h3-5H,2,9H2,1H3,(H,11,12) |
InChI Key |
XYCJSHCRHDRQPI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=C1)C(=O)NN |
Origin of Product |
United States |
Structural Modification and Derivative Synthesis
Design Principles for 4-Ethylpicolinohydrazide Derivatives
The design of novel derivatives of this compound is guided by established medicinal chemistry principles, including the analysis of structure-activity relationships and the application of bioisosteric replacements to optimize the molecule's properties.
Structure-Activity Relationship (SAR) studies of analogous compounds, particularly the closely related isoniazid (B1672263) (INH), provide critical insights for the rational design of this compound derivatives. nih.govnih.gov Key findings indicate that specific structural features are essential for biological activity, while other positions on the molecule are amenable to modification.
The Pyridine (B92270) Ring and Hydrazide Moiety: The pyridine ring and the hydrazide group are considered the core pharmacophore. Modifications such as deleting the pyridine nitrogen or replacing the entire ring with a benzene (B151609) analog result in a complete loss of activity. nih.govnih.gov Similarly, alterations to the hydrazide linker are detrimental. This suggests that these components are directly involved in the molecule's mechanism of action and should generally be conserved.
Position of the Ring Nitrogen: The position of the nitrogen atom within the pyridine ring is crucial. Analogs where the nitrogen is moved to the 2- or 3-position (picolinohydrazide or nicotinohydrazide analogs) exhibit significantly reduced or completely abolished activity compared to the 4-position (isonicotinic scaffold). nih.gov
Substitution on the Pyridine Ring: The pyridine ring offers opportunities for substitution to modulate activity. Studies on isoniazid analogs have shown that substitution at the 2-position of the ring is tolerated, with compounds like 2-methyl-INH displaying comparable activity to the parent drug. nih.gov Conversely, substitution at the 3-position is not well-tolerated. nih.govnih.gov This suggests that the C2 and C6 positions adjacent to the ring nitrogen on the this compound scaffold are primary targets for introducing new functional groups. The existing ethyl group at the C4 position is a key feature, and its impact relative to the unsubstituted scaffold of isoniazid is a central point of interest.
| Structural Modification | Position | Observed Effect on Activity | Implication for this compound Design |
|---|---|---|---|
| Nitrogen Isomerization | Pyridine Ring (Position 2 or 3) | Abolished or greatly reduced activity nih.govnih.gov | The 4-pyridyl (isonicotinoyl) structure is essential. |
| Ring Substitution | Position 2 | Tolerated (e.g., methyl group) nih.gov | Positions 2 and 6 are viable sites for introducing new substituents. |
| Ring Substitution | Position 3 | Not tolerated nih.gov | Positions 3 and 5 should be avoided for substitution. |
| Hydrazide Modification | -CONHNH2 | Abolished activity nih.gov | The hydrazide linker is critical and should not be altered, though the terminal nitrogen can be derivatized (see 3.2). |
Bioisosteric replacement is a key strategy used to modify the properties of a lead compound while retaining its desired biological activity. This involves substituting an atom or group with another that has similar physical or chemical properties. For this compound, several bioisosteric modifications can be envisioned.
Pyridine Ring Analogs: While SAR studies show that many simple heterocyclic replacements for the pyridine ring (e.g., pyrimidine, pyridazine) are unsuccessful, more conservative replacements could be explored. nih.gov For instance, introducing a fluorine atom onto the ring can modulate electronic properties and metabolic stability without drastically altering the ring's character.
Ethyl Group Modification: The ethyl group at the C4 position can be replaced with other small alkyl groups (e.g., methyl, propyl) or bioisosteres like a cyclopropyl (B3062369) ring to probe steric and lipophilic requirements. Replacing hydrogen atoms with fluorine to create ethyl-fluoro derivatives could alter metabolic pathways.
Hydrazide and Hydrazone Linker Bioisosteres: The amide bond within the hydrazide is crucial. However, in its hydrazone derivatives, the resulting imine (-N=CH-) can sometimes be replaced with other linkers. For example, a vinyl group (-CH=CH-) or a thioamide could be investigated, although this represents a more significant deviation from the parent structure.
Synthesis of N-Substituted this compound Derivatives
The synthesis of the this compound core typically begins with the esterification of 4-ethylpicolinic acid, followed by reaction with hydrazine (B178648) hydrate (B1144303). This hydrazide serves as a key intermediate for a variety of subsequent reactions to generate N-substituted derivatives.
The most common derivatization of this compound involves the condensation of its terminal -NH2 group with various aldehydes and ketones to form hydrazones (also known as N-acylhydrazones). This reaction introduces a wide range of substituents (R1, R2) onto the molecule.
The general synthesis involves refluxing equimolar amounts of this compound and a selected carbonyl compound in a suitable solvent, often ethanol, with a catalytic amount of acid like glacial acetic acid. mdpi.comnih.gov
| Reactants | Solvent | Catalyst | Conditions | Product |
|---|---|---|---|---|
| This compound, Aromatic Aldehyde | Ethanol | Glacial Acetic Acid (catalytic) | Reflux | N'-(arylmethylidene)-4-ethylpicolinohydrazide mdpi.com |
| This compound, Heterocyclic Ketone | 1,4-Dioxane | None specified | Reflux | N'-(heteroarylethylidene)-4-ethylpicolinohydrazide nih.gov |
The versatile hydrazide and hydrazone functionalities serve as precursors for the synthesis of various five-membered heterocyclic rings, which are prevalent in medicinal chemistry.
1,3,4-Oxadiazoles: These can be synthesized from this compound through two primary routes.
From Diacylhydrazines: Acylation of this compound with an acyl chloride or anhydride (B1165640) yields an N,N'-diacylhydrazine intermediate. This intermediate can then undergo cyclodehydration using reagents like phosphoryl chloride (POCl3), polyphosphoric acid, or thionyl chloride to form the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring. mdpi.comnih.gov
From Hydrazones: Oxidative cyclization of N-acylhydrazones (formed as in 3.2.1) provides a direct route to 1,3,4-oxadiazoles. nih.gov This can be achieved using various oxidizing agents or through electrochemical methods. nih.gov
Pyrazoles: Pyrazole (B372694) derivatives can be formed via the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. youtube.commdpi.com Reacting this compound with various 1,3-diketones or β-ketoesters under acidic or thermal conditions leads to the formation of N-acylated pyrazole derivatives. The reaction proceeds through initial condensation to form a hydrazone-like intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. youtube.comcdnsciencepub.com
Amidation: Amidation strategies focus on the acylation of the terminal nitrogen of the hydrazide moiety. This reaction with acylating agents such as acyl chlorides or carboxylic anhydrides produces N,N'-diacylhydrazine derivatives. nih.govchemistrysteps.comlibretexts.org These compounds are not only derivatives in their own right but also serve as key intermediates for further cyclization reactions, such as the synthesis of 1,3,4-oxadiazoles. mdpi.com The reaction can sometimes occur as an unintended side reaction when using carboxylic acids like acetic or formic acid as solvents or catalysts in other transformations. pharm.or.jpnih.gov
Esterification: Esterification is a fundamental strategy for the synthesis of the this compound core itself. The process begins with the parent 4-ethylpicolinic acid, which is converted to a more reactive ester, typically a methyl or ethyl ester. chemimpex.comoakwoodchemical.com This is commonly achieved by reacting the acid with an alcohol (e.g., ethanol) under acidic catalysis (e.g., sulfuric acid or thionyl chloride). google.comnih.gov The resulting ester, such as ethyl 4-ethylpicolinate, is a crucial intermediate that is subsequently reacted with hydrazine hydrate (NH2NH2·H2O) to displace the alkoxy group and form the stable this compound. This esterification-hydrazinolysis sequence is a cornerstone for producing the necessary scaffold for further derivatization.
| Strategy | Starting Material | Reagents | Intermediate/Product | Purpose |
|---|---|---|---|---|
| Esterification | 4-Ethylpicolinic acid | Ethanol, H2SO4 (cat.) | Ethyl 4-ethylpicolinate | Activation of the carboxylic acid for hydrazide synthesis google.comnih.gov |
| Hydrazinolysis | Ethyl 4-ethylpicolinate | Hydrazine hydrate | This compound | Formation of the core hydrazide scaffold nih.gov |
| Amidation (Acylation) | This compound | Acyl chloride (R-COCl) | N-Acyl-N'-(4-ethylpicolinoyl)hydrazine | Synthesis of diacylhydrazine derivatives and oxadiazole precursors nih.gov |
Diversification at the Picoline Ring System
The pyridine ring is a common motif in pharmaceuticals and offers several positions for substitution to modulate the electronic and steric properties of the molecule. illinois.edu Direct functionalization of the picoline ring in this compound can be challenging due to the electron-deficient nature of the pyridine ring. However, various modern synthetic methodologies can be employed to introduce a diverse range of substituents.
Alkylation:
The introduction of new alkyl groups onto the picoline ring can be achieved through radical-mediated processes, most notably the Minisci reaction. This reaction is particularly well-suited for the functionalization of electron-deficient N-heterocycles. researchgate.net In the context of a 4-ethylpyridine (B106801) core, the Minisci reaction would typically proceed with regioselectivity for the C-2 and C-6 positions, which are electronically activated towards radical attack. The reaction involves the generation of an alkyl radical from a corresponding carboxylic acid (via decarboxylation with an oxidant like silver nitrate (B79036) and ammonium (B1175870) persulfate) or other radical precursors, which then adds to the protonated pyridine ring. researchgate.netnih.gov
For more selective C-4 alkylation, a blocking group strategy can be employed on the pyridine nitrogen. This approach alters the electronic properties and directs the incoming radical to the desired position. nih.govscispace.com
| Reaction Type | Reagents and Conditions | Target Position(s) | Notes |
| Minisci Alkylation | R-COOH, AgNO₃, (NH₄)₂S₂O₈, in acidic medium | C-2, C-6 | Tolerant of various functional groups. researchgate.net |
| C-4 Selective Alkylation | 1. Maleate-derived blocking group installation2. Minisci reaction3. Blocking group removal | C-4 | Enables access to otherwise difficult-to-synthesize C-4 alkylated pyridines. nih.govscispace.com |
Arylation:
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern C-H arylation strategies for pyridine rings. Direct arylation of the C-H bonds of 4-alkylpyridines can be accomplished, often requiring a directing group or activation of the pyridine ring to achieve high efficiency and regioselectivity. acs.orgresearchgate.net One common strategy involves the temporary N-methylation of the pyridine to form a more reactive pyridinium (B92312) salt, which can then undergo Pd-catalyzed arylation. acs.orgresearchgate.net The N-methyl group acts as a transient activator and can be removed post-reaction.
Another powerful approach is the use of the pyridine nitrogen itself as a directing group to guide the palladium catalyst to the ortho C-H bonds (C-2 and C-6 positions). For secondary C(sp³)–H arylation at the ethyl group, specific ligands and conditions can be developed to favor this transformation over ring arylation. researchgate.net
| Reaction Type | Catalyst/Reagents | Target Position(s) | Key Features |
| Pd-Catalyzed C-H Arylation (via Pyridinium Salt) | Pd(OAc)₂, CuBr, Aryl Iodide, followed by N-demethylation | C-6 | N-methylation activates the ring for arylation. acs.orgresearchgate.net |
| Pyridine-Directed C-H Arylation | Pd(II) catalyst, Ligands (e.g., MPAA), Aryl Halide | C-2, C-6 | The pyridine nitrogen directs the catalyst to the ortho positions. researchgate.net |
| Pd-Catalyzed Secondary C(sp³)-H Arylation | Pd catalyst, Ligand, Aryl Iodide | β-position of the ethyl group | A substituent at the 3-position of the pyridine can promote this reaction. researchgate.net |
Halogenation:
Direct electrophilic halogenation of the pyridine ring is generally difficult due to its electron-deficient nature and requires harsh conditions. nih.govwikipedia.org A more effective strategy is to first convert the pyridine to its corresponding N-oxide. The N-oxide is more activated towards electrophilic substitution and can also influence the regioselectivity of the reaction. For instance, halogenation can be directed to the 4-position. Alternatively, specifically designed phosphine (B1218219) reagents can be used to install a phosphonium (B103445) salt at the 4-position of the pyridine, which can then be displaced by a halide nucleophile in an SNAr-type reaction, providing a versatile method for late-stage halogenation. nih.govchemrxiv.org
| Reaction Type | Reagents and Conditions | Target Position(s) | Mechanism |
| Electrophilic Halogenation (via N-oxide) | 1. m-CPBA (to form N-oxide)2. Halogenating agent (e.g., Br₂, Cl₂) | C-4 | Electrophilic Aromatic Substitution on the activated N-oxide ring. |
| Phosphonium Salt Displacement | 1. Heterocyclic phosphine, Tf₂O2. Metal halide (e.g., KCl, KBr) | C-4 | SNAr pathway. nih.gov |
Nitro-Substitution:
Similar to halogenation, direct nitration of the pyridine ring is challenging. The most established and effective method for introducing a nitro group at the 4-position is through the nitration of the corresponding pyridine-N-oxide. oc-praktikum.dewikipedia.org Reacting the N-oxide of a 4-ethylpyridine derivative with a mixture of fuming nitric acid and sulfuric acid leads to the formation of the 4-nitro-pyridine-N-oxide derivative. oc-praktikum.deorgsyn.org The nitro group is a powerful electron-withdrawing group and an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This makes the 4-nitro derivative a highly valuable intermediate for introducing a wide array of nucleophiles (e.g., alkoxides, amines, thiols) at the 4-position, following the reduction of the N-oxide. researchgate.net
| Reaction Step | Reagents and Conditions | Intermediate/Product | Purpose |
| N-Oxidation | m-CPBA or H₂O₂/AcOH | 4-Ethylpyridine-N-oxide | Activates the ring for electrophilic substitution. |
| Nitration | Fuming HNO₃, H₂SO₄, 125-130°C | 4-Ethyl-x-nitropyridine-N-oxide | Introduces a nitro group, typically at a position meta to the ethyl group. orgsyn.org |
| Nucleophilic Substitution | Various Nucleophiles (e.g., NaOMe, R-NH₂, NaSH) | 4-Substituted-x-nitropyridine-N-oxide | The nitro group can be displaced by a variety of nucleophiles. researchgate.net |
Combinatorial Chemistry Approaches for Derivative Libraries
Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, structurally diverse libraries of compounds from a common scaffold, such as this compound. By combining the synthetic strategies for ring diversification with modifications at the hydrazide moiety, a vast chemical space can be explored efficiently.
A typical combinatorial approach would involve a multi-step sequence where a common intermediate is elaborated in a parallel fashion. For instance, after synthesizing a range of substituted picolinic acids via the alkylation, arylation, halogenation, or nitration reactions described above, these could be converted to their corresponding esters or acid chlorides. These activated intermediates can then be reacted in parallel with a diverse library of hydrazine derivatives to generate a large library of final picolinohydrazide (B126095) compounds.
The synthesis of substituted pyridine carboxamide libraries has been demonstrated as a viable strategy in drug discovery, highlighting the feasibility of this approach. nih.govresearchgate.net Modular methods for the de novo synthesis of highly substituted pyridines also offer a route to creating diverse starting materials for such libraries. nih.govchemrxiv.org The use of solid-phase synthesis, where the initial scaffold is attached to a resin, can further streamline the process of purification and isolation of the final products.
The general workflow for a combinatorial library synthesis based on the this compound scaffold could be envisioned as follows:
Scaffold Synthesis and Functionalization: Synthesis of a variety of 4-ethylpicolinic acid analogues with diverse substituents on the pyridine ring using the methods outlined in sections 3.3.1 and 3.3.2.
Activation: Conversion of the synthesized picolinic acids to a more reactive form, such as methyl esters or acid chlorides, in a parallel format.
Condensation: Reaction of the activated picolinic acid derivatives with a library of diverse hydrazines or hydrazides.
Purification and Characterization: High-throughput purification of the resulting library members, followed by characterization to confirm identity and purity.
This combinatorial approach allows for the systematic exploration of the chemical space around the this compound core, enabling the efficient generation of data for structure-activity relationship (SAR) studies.
Advanced Spectroscopic and Analytical Characterization
Vibrational Spectroscopy
Vibrational spectroscopy is a fundamental tool for probing the molecular structure of 4-Ethylpicolinohydrazide. By analyzing the interaction of the molecule with electromagnetic radiation, both Fourier Transform Infrared (FT-IR) and Raman spectroscopy offer a unique vibrational "fingerprint," allowing for the identification of its constituent functional groups.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by this compound, which induces vibrations in its chemical bonds. The resulting spectrum displays a series of absorption bands, with the position of each band corresponding to a specific vibrational frequency. These frequencies are characteristic of the different functional groups within the molecule.
The FT-IR spectrum of this compound is expected to exhibit several key absorption bands that confirm its structure. The hydrazide moiety (-CONHNH₂) gives rise to distinct N-H stretching vibrations, typically appearing as a pair of bands in the 3200-3400 cm⁻¹ region. The aromatic C-H stretching vibrations of the pyridine (B92270) ring are anticipated at wavenumbers slightly above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group are found just below this value. A very prominent and characteristic absorption is the C=O stretching vibration (Amide I band) of the hydrazide group, which is expected in the 1660-1680 cm⁻¹ range. The spectrum would also feature bands corresponding to the C=N stretching of the pyridine ring and the N-H bending vibration (Amide II band) between 1550 cm⁻¹ and 1620 cm⁻¹.
Table 1: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | Hydrazide (-NH₂) | 3200-3400 |
| Aromatic C-H Stretch | Pyridine Ring | > 3000 |
| Aliphatic C-H Stretch | Ethyl Group (-CH₂, -CH₃) | < 3000 |
| C=O Stretch (Amide I) | Hydrazide (-C(=O)NH₂) | 1660-1680 |
| C=N Stretch | Pyridine Ring | 1580-1610 |
| N-H Bend (Amide II) | Hydrazide (-NH₂) | 1550-1620 |
| CH₂ Bend | Ethyl Group | ~1450 |
| CH₃ Bend | Ethyl Group | ~1380 |
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy serves as a complementary technique to FT-IR, providing information on molecular vibrations that result in a change in polarizability. This method is particularly sensitive to non-polar and symmetric bonds, offering a distinct vibrational fingerprint for this compound.
A key feature in the Raman spectrum of this compound would be the characteristic ring breathing modes of the 4-substituted pyridine ring, which are typically strong and appear in the 1000-1050 cm⁻¹ region. The aromatic C=C and C=N stretching vibrations within the pyridine ring are also expected to produce significant Raman scattering in the 1500-1650 cm⁻¹ range. The ethyl group would be identified by its characteristic C-H stretching and bending vibrations. While the C=O stretch is a dominant feature in the IR spectrum, it is generally expected to be less intense in the Raman spectrum.
Table 2: Predicted Raman Shifts for this compound
| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) |
| Ring Breathing | 4-Substituted Pyridine | 1000-1050 |
| Aromatic C=C/C=N Stretch | Pyridine Ring | 1500-1650 |
| Aromatic C-H Stretch | Pyridine Ring | 3000-3100 |
| Aliphatic C-H Stretch | Ethyl Group | 2850-3000 |
| CH₂/CH₃ Bending | Ethyl Group | 1350-1470 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete and unambiguous structural elucidation of this compound in solution. It provides detailed information about the chemical environment of each proton and carbon atom, as well as their connectivity.
¹H and ¹³C NMR for Proton and Carbon Environments
¹H NMR spectroscopy maps the proton environments within the molecule. For this compound, the aromatic protons on the pyridine ring are expected to resonate in the downfield region of the spectrum (typically δ 7.0-8.7 ppm), with the protons at positions 2 and 6 (ortho to the nitrogen) being the most deshielded. The ethyl group will present a classic ethyl pattern: a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling with each other. The protons of the hydrazide's NH and NH₂ groups are expected to appear as broad singlets, and their chemical shifts can be influenced by the solvent and concentration.
¹³C NMR spectroscopy provides a count of the chemically non-equivalent carbon atoms and information about their electronic environment. The carbonyl carbon of the hydrazide group is anticipated to be the most downfield signal in the spectrum. The carbons of the pyridine ring will resonate in the aromatic region (δ 120-155 ppm). The aliphatic carbons of the ethyl group will appear in the upfield region of the spectrum.
Table 3: Predicted ¹H NMR Data for this compound
| Proton(s) | Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2, H-6 | Pyridine (ortho to N) | 8.5 - 8.7 | d |
| H-3, H-5 | Pyridine (meta to N) | 7.2 - 7.4 | d |
| -CH₂- | Ethyl | 2.7 - 2.9 | q |
| -CH₃ | Ethyl | 1.2 - 1.4 | t |
| -NH- | Hydrazide | Variable | br s |
| -NH₂ | Hydrazide | Variable | br s |
Table 4: Predicted ¹³C NMR Data for this compound
| Carbon(s) | Environment | Predicted Chemical Shift (δ, ppm) |
| C=O | Hydrazide | 165 - 175 |
| C-4 | Pyridine (substituted) | 150 - 155 |
| C-2, C-6 | Pyridine (ortho to N) | 148 - 152 |
| C-3, C-5 | Pyridine (meta to N) | 120 - 125 |
| -CH₂- | Ethyl | 25 - 30 |
| -CH₃ | Ethyl | 13 - 17 |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity
Two-dimensional (2D) NMR experiments are essential for confirming the assignments of the ¹H and ¹³C spectra and establishing the connectivity of the atoms within the this compound molecule.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. In the COSY spectrum of this compound, cross-peaks would be observed between the adjacent aromatic protons (H-2/H-3 and H-5/H-6) and, most notably, between the methylene and methyl protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. HSQC is used to definitively assign the carbon signals based on the proton assignments. For instance, the proton quartet of the ethyl's methylene group would show a correlation to the corresponding methylene carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). HMBC is critical for piecing together the molecular fragments. Key correlations would include those from the ethyl protons to the C-4 carbon of the pyridine ring, and from the aromatic protons to the carbonyl carbon, thereby confirming the attachment points of the substituents to the pyridine core.
Solid-State NMR for Crystalline Forms
Solid-state NMR (ssNMR) spectroscopy provides valuable information on the structure of this compound in its crystalline form. This technique is particularly important for studying polymorphism, where a compound can exist in multiple crystalline structures with different physical properties. The ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiment would reveal the carbon environments in the solid state. The chemical shifts observed in ssNMR can differ from those in solution due to intermolecular interactions and crystal packing effects. The presence of multiple signals for a single carbon atom in the ssNMR spectrum can indicate the presence of more than one molecule in the asymmetric unit of the crystal lattice.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula Confirmation
Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and deducing its elemental composition. For this compound (C₈H₁₁N₃O), standard electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) corresponding to its monoisotopic mass. Fragmentation patterns observed in the mass spectrum would provide structural information, revealing the characteristic breakdown of the ethylpyridine and hydrazide moieties.
High-Resolution Mass Spectrometry (HRMS) offers a more precise determination of the molecular formula. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. This high accuracy is crucial for unequivocally confirming the molecular formula of this compound.
Hypothetical HRMS Data Table for this compound
| Parameter | Expected Value |
| Molecular Formula | C₈H₁₁N₃O |
| Calculated m/z ([M+H]⁺) | 166.0975 |
| Observed m/z ([M+H]⁺) | Value to be determined experimentally |
| Mass Accuracy (ppm) | Value to be determined experimentally |
Note: The table represents theoretical values that would be confirmed by experimental HRMS data.
X-ray Diffraction (XRD) Studies
X-ray diffraction techniques are indispensable for elucidating the three-dimensional atomic arrangement of a crystalline solid.
Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing
Should suitable single crystals of this compound be grown, single-crystal X-ray diffraction would provide a definitive three-dimensional model of the molecule. This analysis yields precise data on bond lengths, bond angles, and torsion angles. Furthermore, it reveals how the molecules pack together in the crystal lattice, detailing intermolecular interactions such as hydrogen bonding, which are expected to be significant given the presence of the hydrazide group. This information is critical for understanding the compound's solid-state properties.
Hypothetical Crystallographic Data Table for this compound
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Volume (ų) | Calculated from unit cell dimensions |
| Z (molecules/unit cell) | Integer value |
| Hydrogen Bonding | Donor-Acceptor distances and angles |
Note: This table illustrates the type of parameters obtained from a single-crystal XRD experiment.
Powder X-ray Diffraction for Polymorphism and Phase Identification
Powder X-ray diffraction (PXRD) is utilized when single crystals are not available or to analyze a bulk crystalline sample. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for the crystalline phase of this compound. PXRD is instrumental in identifying different crystalline forms (polymorphs), assessing sample purity, and monitoring phase transitions.
UV-Visible Spectroscopy for Electronic Transitions and Complexation Studies
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of this compound would be expected to show absorption bands characteristic of the π → π* and n → π* electronic transitions associated with the pyridine ring and the hydrazide functional group. The position (λmax) and intensity (molar absorptivity, ε) of these bands provide insights into the electronic structure of the molecule. This technique is also valuable for studying the formation of metal complexes, as coordination to a metal ion typically results in a shift of the absorption maxima.
Hypothetical UV-Visible Spectroscopy Data Table for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Assignment |
| e.g., Ethanol | Value 1 | Value 1 | π → π |
| e.g., Ethanol | Value 2 | Value 2 | n → π |
Note: This table shows the kind of data that would be generated from a UV-Visible spectroscopic analysis.
Electrochemical Characterization (e.g., Cyclic Voltammetry)
Electrochemical methods like cyclic voltammetry (CV) are used to investigate the redox properties of a compound. A cyclic voltammogram of this compound would reveal the potentials at which the molecule undergoes oxidation and reduction. The characteristics of the voltammogram, such as the peak potentials and peak currents, provide information on the reversibility of the electron transfer processes and the stability of the resulting oxidized or reduced species. This analysis is key to understanding the compound's potential involvement in electrochemical reactions.
Hypothetical Cyclic Voltammetry Data Table for this compound
| Parameter | Expected Information |
| Oxidation Potential (Epa) | Value in Volts (vs. reference electrode) |
| Reduction Potential (Epc) | Value in Volts (vs. reference electrode) |
| ΔEp (Epa - Epc) | Value in mV, indicates reversibility |
| Peak Current Ratio (ipa/ipc) | Value, indicates stability of redox species |
Note: This table outlines the primary parameters derived from a cyclic voltammetry experiment.
Conclusion and Future Research Directions
Synthesis of Novel Derivatives with Tuned Properties
A crucial area of future research will be the synthesis of novel derivatives of 4-Ethylpicolinohydrazide. By systematically modifying the core structure, researchers can tune the compound's physicochemical properties to enhance its efficacy for specific applications. For instance, the introduction of various substituents on the pyridine (B92270) ring or the hydrazide moiety could modulate its electronic properties, lipophilicity, and steric profile. This could lead to derivatives with improved biological activity or enhanced coordination capabilities. The synthesis of such derivatives would likely follow established methodologies for the derivatization of picolinohydrazides, which often involve reactions at the hydrazide nitrogen or the aromatic ring.
Deeper Elucidation of Biological Mechanisms
Hydrazide-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. nih.gov Future studies should aim to thoroughly screen this compound and its derivatives for various biological activities. For any identified activities, a deeper elucidation of the underlying mechanisms of action will be paramount. This would involve a combination of in vitro and in vivo studies to identify the molecular targets and signaling pathways affected by the compounds. Techniques such as enzyme inhibition assays, gene expression profiling, and cellular imaging could provide valuable insights into how these molecules exert their biological effects.
Development of New Coordination Complexes for Targeted Applications
The picolinohydrazide (B126095) scaffold contains multiple donor atoms (nitrogens and oxygen), making it an excellent ligand for the formation of coordination complexes with various metal ions. mdpi.comnih.gov Future research should focus on the synthesis and characterization of novel metal complexes of this compound. The choice of metal ion can significantly influence the geometry, stability, and reactivity of the resulting complex, thereby tailoring it for specific applications. For example, complexes with transition metals could be investigated for their catalytic activity, while lanthanide complexes might exhibit interesting photoluminescent properties. The potential applications of these coordination compounds could range from catalysis and sensing to the development of new therapeutic agents. mdpi.com
Advanced Computational Modeling and Design
In parallel with experimental work, advanced computational modeling will be instrumental in accelerating the design and development of new this compound-based molecules. nih.gov Techniques such as Density Functional Theory (DFT) can be employed to predict the structural and electronic properties of the parent compound and its derivatives. Molecular docking and molecular dynamics simulations can be used to predict the binding affinity and interaction patterns of these molecules with biological targets, thereby guiding the design of more potent bioactive compounds. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies can also be performed to establish correlations between the chemical structure and biological activity, further aiding in the rational design of new derivatives.
Integration of Interdisciplinary Research Approaches
A comprehensive understanding of this compound and its potential applications will necessitate the integration of interdisciplinary research approaches. Collaboration between synthetic chemists, biologists, pharmacologists, computational chemists, and materials scientists will be essential. Such an integrated approach will enable a holistic investigation, from the fundamental chemical synthesis and characterization to the detailed evaluation of biological activity and the development of novel materials. This collaborative effort will be key to unlocking the full potential of this and other underexplored chemical entities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
